molecular formula C12H15O7P B12974951 5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid

5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid

Cat. No.: B12974951
M. Wt: 302.22 g/mol
InChI Key: QCNPCZQNXYYWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H15O7P It is a derivative of benzene with two carboxylic acid groups and a diethoxyphosphoryl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid typically involves the phosphorylation of benzene-1,3-dicarboxylic acid. One common method is the reaction of benzene-1,3-dicarboxylic acid with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxyphosphoryl group, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them to primary alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Benzene-1,3-dimethanol derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid involves its ability to interact with various molecular targets. The diethoxyphosphoryl group can form strong coordination bonds with metal ions, making it an effective ligand in MOF synthesis. Additionally, the carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

    Benzene-1,3-dicarboxylic acid: Lacks the diethoxyphosphoryl group, making it less versatile in coordination chemistry.

    5-Diethoxyphosphorylbenzene-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups in different positions, affecting its reactivity and applications.

    Diethyl benzene-1,3-dicarboxylate: An ester derivative with different chemical properties and applications.

Uniqueness: 5-Diethoxyphosphorylbenzene-1,3-dicarboxylic acid is unique due to the presence of both diethoxyphosphoryl and carboxylic acid groups, which confer distinct chemical reactivity and coordination capabilities. This makes it particularly valuable in the synthesis of MOFs and other advanced materials.

Properties

Molecular Formula

C12H15O7P

Molecular Weight

302.22 g/mol

IUPAC Name

5-diethoxyphosphorylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H15O7P/c1-3-18-20(17,19-4-2)10-6-8(11(13)14)5-9(7-10)12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

QCNPCZQNXYYWKI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC(=C1)C(=O)O)C(=O)O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.